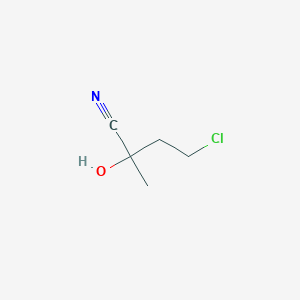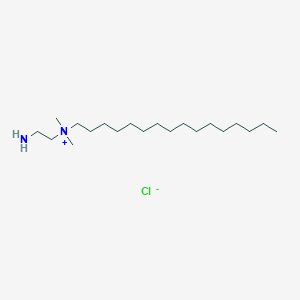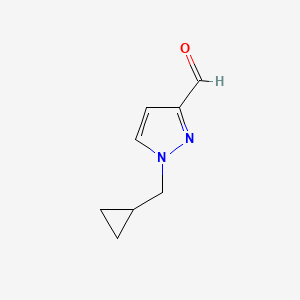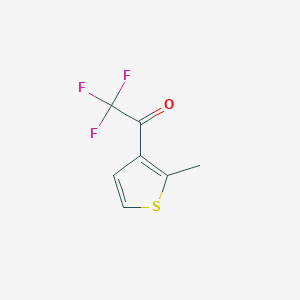
4-Chloro-2-hydroxy-2-methylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-hydroxy-2-methylbutanenitrile is an organic compound with the molecular formula C5H8ClNO It is a nitrile derivative, characterized by the presence of a chlorine atom, a hydroxyl group, and a nitrile group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
-
Chlorination of 2-Hydroxy-2-methylbutanenitrile
Starting Material: 2-Hydroxy-2-methylbutanenitrile
Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform. The reaction mixture is heated to facilitate the substitution of the hydroxyl group with a chlorine atom, yielding 4-Chloro-2-hydroxy-2-methylbutanenitrile.
-
Industrial Production Methods
Large-Scale Synthesis: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of 4-Chloro-2-hydroxy-2-methylbutanenitrile can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction can convert the nitrile group to an amine, resulting in 4-Chloro-2-hydroxy-2-methylbutylamine.
-
Substitution
Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can replace the chlorine atom with other nucleophiles, forming various derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: 4-Chloro-2-hydroxy-2-methylbutanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block in organic chemistry.
Biology
Biochemical Studies: This compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups. It serves as a model substrate to investigate the mechanisms of enzymatic transformations.
Medicine
Pharmaceuticals: this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
Materials Science: The compound is used in the production of specialty polymers and resins. Its unique structure imparts desirable properties to the final materials, such as enhanced thermal stability and chemical resistance.
作用機序
The mechanism by which 4-Chloro-2-hydroxy-2-methylbutanenitrile exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions.
類似化合物との比較
Similar Compounds
-
2-Hydroxy-2-methylbutanenitrile
Comparison: Lacks the chlorine atom, making it less reactive in substitution reactions. it can still undergo oxidation and reduction reactions.
-
4-Chloro-2-hydroxybutanenitrile
Comparison: Similar structure but lacks the methyl group. This difference can affect the compound’s steric properties and reactivity.
-
4-Chloro-2-methylbutanenitrile
Comparison: Lacks the hydroxyl group, which significantly alters its chemical behavior, particularly in reactions involving nucleophiles and electrophiles.
Uniqueness
4-Chloro-2-hydroxy-2-methylbutanenitrile is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC名 |
4-chloro-2-hydroxy-2-methylbutanenitrile |
InChI |
InChI=1S/C5H8ClNO/c1-5(8,4-7)2-3-6/h8H,2-3H2,1H3 |
InChIキー |
XLWFUTCBNLYRNA-UHFFFAOYSA-N |
正規SMILES |
CC(CCCl)(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)


![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)


![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)




![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
